(5Z)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound “(5Z)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of various functional groups, including a furan ring, a pyrazole ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-chlorophenyl furan, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole, and 2-sulfanylidene-1,3-thiazolidin-4-one. The key steps may involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazole ring: This step might involve the condensation of hydrazine derivatives with diketones.
Formation of the thiazolidinone ring: This can be synthesized through the reaction of thiourea with α-halo carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery.
Medicine
The compound could be explored for its potential therapeutic properties. For example, it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-Bromophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(2-Methylphenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the presence of the chlorine atom in the phenyl ring might enhance its reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)16-8-4-3-5-9-16)28-23(30)21(34-25(28)33)14-17-12-13-20(32-17)18-10-6-7-11-19(18)26/h3-14H,1-2H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUYWXMPKKALJ-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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